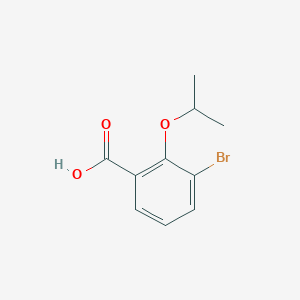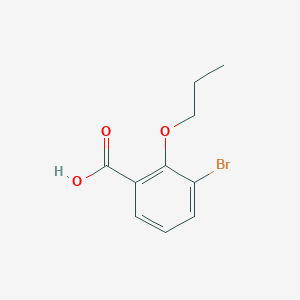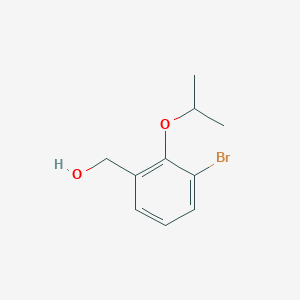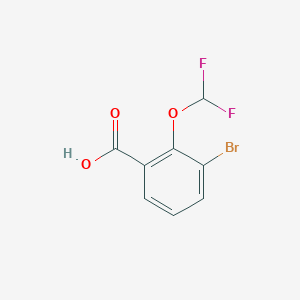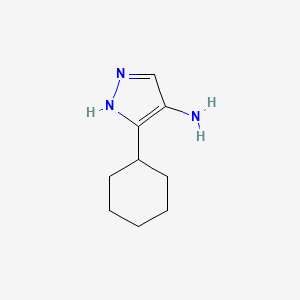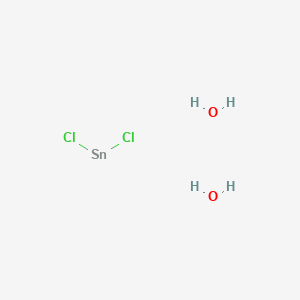![molecular formula C9H19NO3 B6331539 Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine CAS No. 1240570-66-4](/img/structure/B6331539.png)
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is 189.13649347 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photopolymerization and UV Lithography
Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine has been utilized in the synthesis of photo-patternable cross-linked epoxy systems containing photodegradable carbonate units. Such systems are applied in deep UV lithography, where the oxirane groups react with carboxylic acid in the polymer to generate a cross-linked epoxy film. The presence of anthracene groups enhances the system's reflective index and absorption at 248 nm, making it suitable for patternable bottom antireflective coating materials in deep UV lithography applications (Huh et al., 2009).
Coordination Chemistry and Magnetism
The compound has also been integrated into the synthesis and characterization of manganese(II) complexes, exhibiting diverse structural and magnetic properties. Such complexes demonstrate various coordination geometries and magnetic interactions, highlighting the compound's role in the development of materials with potential applications in magnetism and catalysis (Wu et al., 2004).
Plant Growth Regulation
Another unique application involves the synthesis of cyclic bis-quaternary salts of ammonia from phthalic acid, where Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine serves as a precursor. These salts have been tested for their efficacy as plant growth regulators on rice, showcasing the compound's potential in agricultural chemistry (Bangar & Sharma, 2009).
Corrosion Inhibition
Research also explores the synthesis and characterization of aromatic epoxy monomers, including Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine, for their application as corrosion inhibitors in carbon steel. These studies demonstrate the compound's efficacy in protecting metals from corrosion, especially in acidic environments (Dagdag et al., 2019).
Epoxy Polymers and Thermal Stability
The compound has contributed to the development of thermally stable epoxy polymers from new tetraglycidyl amine-based resin. The synthesis and characterization of these polymers reveal an excellent combination of flexibility and thermal stability, indicating potential applications in high-performance materials (Siddiqi et al., 2018).
Wirkmechanismus
Target of Action
Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is primarily involved in the synthesis of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .
Mode of Action
The compound acts through a ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . The reaction is metal- and solvent-free, mediated by acetic acid . This protocol can be used for the introduction of amines in natural products during late-stage transformations .
Biochemical Pathways
The compound is involved in the biochemical pathway of β-amino alcohol synthesis . The direct aminolysis of epoxides usually suffers from lower yields and requires the use of excess amine, long reaction times, and hazardous solvents because of the low nucleophilicity of the amines . The process involving bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine overcomes these challenges, providing a more efficient and environmentally friendly method .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability
Result of Action
The result of the action of Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is the production of β-amino alcohols . These compounds are crucial in the synthesis of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .
Action Environment
The action of Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is influenced by environmental factors. For instance, the reaction is carried out under metal- and solvent-free conditions . This makes the process environmentally friendly and reduces the need for hazardous solvents . Additionally, the compound is a water-soluble epoxy , which suggests that it may be stable and effective in aqueous environments .
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-(oxiran-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-11-5-3-10(4-6-12-2)7-9-8-13-9/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAHRIUCEWCCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
